molecular formula C7H13NO B1365780 3,3-Dimethylpiperidin-2-one CAS No. 23789-83-5

3,3-Dimethylpiperidin-2-one

Cat. No. B1365780
Key on ui cas rn: 23789-83-5
M. Wt: 127.18 g/mol
InChI Key: VCGTVWAYTIKLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05846990

Procedure details

The title compound of Step (B) (440 mg, 1.94 mmol) in 4 ml MeOH and 15 ml 1N HCl in Et2O was stirred at room temperature overnight. The solvent was evaporated and dried in vacuo to provide the title compound of this step as a light yellow solid which was relatively pure and was used in the next step without further purification.
Name
title compound
Quantity
440 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][CH2:5][N:4](C(OC(C)(C)C)=O)[C:3]1=[O:15]>CO.Cl.CCOCC>[CH3:1][C:2]1([CH3:16])[CH2:7][CH2:6][CH2:5][NH:4][C:3]1=[O:15]

Inputs

Step One
Name
title compound
Quantity
440 mg
Type
reactant
Smiles
CC1(C(N(CCC1)C(=O)OC(C)(C)C)=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NCCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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